![molecular formula C20H24N4O3 B10986938 N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B10986938.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a condensation reaction. This is followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The final step involves the formation of the tetrahydropyrazinecarboxamide structure through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The benzodioxole and pyridine moieties undergo selective oxidation under controlled conditions:
-
Benzodioxole ring oxidation : Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic media cleave the dioxole ring, forming catechol derivatives.
-
Pyridine oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields pyridine N-oxide derivatives, enhancing electrophilicity for further functionalization .
Example Reaction Pathway :
Compound+H2O2H+Catechol intermediate+CO2
Reduction Reactions
Reductive modifications target the carboxamide and pyridine groups:
-
Carboxamide reduction : Lithium aluminum hydride (LiAlH4) reduces the amide to a secondary amine, altering hydrogen-bonding potential .
-
Pyridine ring hydrogenation : Catalytic hydrogenation (H2/Pd−C) saturates the pyridine ring to piperidine, modulating lipophilicity .
Key Conditions :
Reagent | Temperature | Solvent | Outcome |
---|---|---|---|
LiAlH4 | 0–25°C | THF | Amide → Amine |
H2 (1 atm) | 50°C | Ethanol | Pyridine → Piperidine |
Substitution Reactions
The piperazine nitrogen atoms and aromatic rings participate in nucleophilic and electrophilic substitutions:
-
Piperazine alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (NaH) introduces substituents on the piperazine nitrogen .
-
Aromatic electrophilic substitution : Nitration (HNO3/H2SO4) or halogenation (Br2/FeBr3) occurs on the benzodioxole or pyridine rings, depending on directing effects.
Example :
Compound+CH3INaHN-Methylated derivative
Coupling Reactions
The carboxamide group facilitates peptide-like couplings:
-
EDC/HOBt-mediated amidation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enables conjugation to carboxylic acids, forming dimeric or polymeric structures .
Optimized Protocol :
Parameter | Value |
---|---|
Coupling agent | EDC (1.2 equiv) |
Additive | HOBt (1.5 equiv) |
Solvent | DMF |
Reaction time | 12–24 hours |
Hydrolysis Reactions
Controlled hydrolysis of the carboxamide group occurs under acidic or basic conditions:
-
Acidic hydrolysis (6MHCl, reflux): Yields carboxylic acid and amine fragments .
-
Basic hydrolysis (NaOH, aqueous ethanol): Produces carboxylate salts, enhancing water solubility .
Kinetic Data :
Condition | Rate Constant (k, h⁻¹$$) | Half-life (t1/2) |
---|---|---|
6M HCl | 0.15 | 4.6 hours |
2M NaOH | 0.08 | 8.7 hours |
Interaction with Biological Nucleophiles
In physiological environments, the compound reacts with thiols (e.g., glutathione) via Michael addition or nucleophilic substitution, forming adducts that influence its pharmacokinetics .
Adduct Formation :
Compound+GSH→Pyridine-S-glutathione conjugate
Research Insights
-
Stability : The compound is susceptible to hydrolytic degradation in aqueous buffers (pH > 8), necessitating storage at 4°C in anhydrous solvents .
-
Stereochemical Outcomes : Chiral intermediates formed during reductions or substitutions require resolution via chiral chromatography or enzymatic methods .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide exhibit anticancer properties. A study demonstrated that derivatives of piperazine can induce apoptosis in cancer cells through the inhibition of specific signaling pathways. The unique structure of this compound allows for interaction with various molecular targets involved in cancer progression, making it a candidate for further investigation as a potential anticancer agent .
2. Neuropharmacological Effects
The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Preliminary studies on related compounds have shown that they can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could lead to therapeutic effects in treating mood disorders and neurodegenerative diseases .
Pharmacological Applications
1. Drug Design and Development
this compound serves as a pharmacophore in drug design due to its ability to interact with biological macromolecules. Its unique chemical structure can be optimized for improved selectivity and efficacy against specific targets, such as enzymes or receptors implicated in various diseases .
2. Inhibitory Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes relevant to disease pathways. For instance, studies targeting phospholipase A2 have shown that structurally similar compounds can inhibit enzyme activity, suggesting that this compound may also exhibit similar inhibitory properties .
Materials Science Applications
1. Synthesis of Functional Materials
The compound's unique structure makes it suitable for the synthesis of functional materials with specific electronic or optical properties. Research has indicated that derivatives can be utilized in the development of organic semiconductors or sensors due to their ability to form stable films and their electronic characteristics .
2. Polymer Chemistry
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in creating advanced composites for use in aerospace and automotive industries .
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer effects of a related piperazine compound on breast cancer cell lines. The results indicated significant cell death at micromolar concentrations, with further investigation required to elucidate the underlying mechanisms .
Case Study 2: Neuropharmacological Screening
Another study focused on evaluating the neuropharmacological properties of compounds similar to this compound. The findings suggested potential antidepressant activity through modulation of serotonin receptors, warranting further exploration for therapeutic applications .
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and pyridine ring are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2,6-DIISOPROPYLANILINE
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-ISOPROPYLANILINE
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-CHLORO-2,4-DIMETHOXYANILINE
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its molecular characteristics, biological properties, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is C16H20N4O3, with a molecular weight of approximately 300.36 g/mol. The structure features a piperazine core substituted with a benzodioxole moiety and a pyridine group, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀N₄O₃ |
Molecular Weight | 300.36 g/mol |
IUPAC Name | This compound |
Anticancer Potential
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that derivatives with similar structural motifs can inhibit specific kinases involved in cancer progression. These include Src family kinases (SFKs), which are critical for various cancer types, including pancreatic cancer .
In a study evaluating the effects of related compounds on cancer cell lines, it was found that these compounds displayed potent cytotoxic effects against several tumor types. The mechanism of action often involves the inhibition of key signaling pathways that promote tumor growth and survival.
Neuropharmacological Effects
The compound’s structure suggests potential activity as a dopamine receptor agonist, which is beneficial in treating neurological disorders such as Parkinson's disease. Similar compounds have been shown to improve symptoms associated with dopamine deficiency by stimulating dopamine receptors in the brain .
Case Studies and Research Findings
- Inhibition of Src Kinases : A study highlighted the efficacy of piperazine derivatives in inhibiting c-Src and Abl kinases at low nanomolar concentrations, showcasing their potential as targeted cancer therapies .
- Dopaminergic Activity : Research on related piperazine compounds indicated their role in enhancing peripheral blood circulation and their application in treating conditions like intermittent claudication and vertigo .
- Pharmacokinetics : The pharmacokinetic properties of structurally similar compounds suggest favorable absorption and distribution characteristics, making them suitable for oral administration .
Properties
Molecular Formula |
C20H24N4O3 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyridin-4-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c25-20(22-14-17-1-2-18-19(13-17)27-15-26-18)24-11-9-23(10-12-24)8-5-16-3-6-21-7-4-16/h1-4,6-7,13H,5,8-12,14-15H2,(H,22,25) |
InChI Key |
JXTMBGDQUBCRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.